molecular formula C21H20N4 B1683916 Serdemetan CAS No. 881202-45-5

Serdemetan

Cat. No. B1683916
M. Wt: 328.4 g/mol
InChI Key: CEGSUKYESLWKJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Serdemetan, also known as JNJ-26854165, is a small molecule that has been used in trials studying the treatment of Neoplasms . It belongs to the class of organic compounds known as tryptamines and derivatives . These are compounds containing the tryptamine backbone, which is structurally characterized by an indole ring substituted at the 3-position by an ethanamine .


Molecular Structure Analysis

The molecular formula of Serdemetan is C21H20N4 . Its average molecular weight is 328.419 Da, and its monoisotopic mass is 328.16879666 Da . The structure of Serdemetan can be found in various databases such as DrugBank .


Chemical Reactions Analysis

Serdemetan has been shown to have dose-proportional pharmacokinetics . It is rapidly absorbed after oral administration . At steady state, the mean maximum plasma concentration (Cmax) was 2,330 ng/mL and the mean area under the plasma concentration curve (AUC 0–24h) was 43.0 μg.h/mL, with Serdemetan 300 mg/d .

Scientific Research Applications

Radiosensitizing Activity

Serdemetan has been explored for its potential as a radiosensitizer in cancer treatment. A study by Chargari et al. (2011) assessed Serdemetan's efficacy in enhancing the sensitivity of tumor cells to radiation therapy. The compound demonstrated antiproliferative activity across various p53 wild-type tumor cell lines and showed a significant increase in radiosensitivity in both in vitro and in vivo tumor models. Specifically, it was found to enhance the effects of radiation therapy by causing G2/M cell cycle arrest and increasing the expression of p53 and p21, suggesting its potential application in improving the outcomes of cancer treatment through radiotherapy (Chargari et al., 2011).

Anticancer Activity

Serdemetan has been shown to possess potent anticancer activity, particularly through its interaction with the Mdm2-HIF1α axis. A study by Lehman et al. (2013) found that Serdemetan antagonizes the Mdm2-HIF1α axis, leading to decreased levels of glycolytic enzymes in human glioblastoma cells. This interaction suggests a mechanism through which Serdemetan could exert anticancer effects independently of p53 status, by affecting cellular metabolism and survival in a hypoxic environment (Lehman et al., 2013).

Impact on Cholesterol Transport

Another study by Jones et al. (2013) explored Serdemetan's effect on cholesterol transport and degradation. The research highlighted Serdemetan's ability to induce cell death in cancer cells by inhibiting cholesterol transport and the degradation of ABCA1. This action suggests a novel mechanism of anticancer activity, making Serdemetan a potential candidate for the treatment of mantle cell lymphoma (MCL) and multiple myeloma (MM), through the targeting of cholesterol transport pathways (Jones et al., 2013).

Safety And Hazards

Serdemetan is considered toxic and contains a pharmaceutically active ingredient . It can cause moderate to severe irritation to the skin and eyes . During a study, grade 3 QTc prolongation was the most common dose-limiting toxicity and nausea (66.2%) was the most frequent treatment-emergent adverse event .

properties

IUPAC Name

1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4/c1-2-4-21-20(3-1)16(15-24-21)9-14-23-17-5-7-18(8-6-17)25-19-10-12-22-13-11-19/h1-8,10-13,15,23-24H,9,14H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSUKYESLWKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=CC=C(C=C3)NC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30236830
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Serdemetan

CAS RN

881202-45-5
Record name Serdemetan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881202455
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serdemetan
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12027
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Serdemetan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30236830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SERDEMETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID6YB4W3V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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